Sodium isopropylcyclopentadienide
Overview
Description
Sodium isopropylcyclopentadienide is an organosodium compound with the molecular formula C8H11Na. It is a white to off-white powder or crystalline solid that is sensitive to air and moisture. This compound is primarily used as a reactant in various chemical syntheses, particularly in the formation of metal complexes and as a ligand in organometallic chemistry .
Mechanism of Action
Target of Action
Sodium isopropylcyclopentadienide is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
It may do this by providing an alternative reaction pathway or by stabilizing the transition state of the reaction .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it has been used as a reactant for the synthesis of ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . On a molecular level, this involves changes in the configuration of atoms and bonds within the reactants. On a cellular level, the effects would depend on the specific reaction and the nature of the products formed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which means that reactions involving this compound must be carried out under controlled conditions to prevent its degradation. Other factors, such as temperature and pH, may also affect its catalytic activity.
Biochemical Analysis
Biochemical Properties
It is known to be a reactant for the synthesis of various compounds such as ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands .
Molecular Mechanism
It is known to participate in the synthesis of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isopropylcyclopentadienide can be synthesized through the reaction of isopropylcyclopentadiene with sodium hydride. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the sodium hydride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels and ensuring stringent control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium isopropylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis and material science
Common Reagents and Conditions:
Reagents: Common reagents include transition metal halides, alkyl halides, and other electrophiles.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture sensitivity. .
Major Products:
Scientific Research Applications
Sodium isopropylcyclopentadienide has several applications in scientific research:
Chemistry: It is used in the synthesis of various metal complexes and as a ligand in organometallic chemistry.
Biology: It is involved in the synthesis of bioconjugates, which are useful in biological studies and drug development.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and catalysts
Comparison with Similar Compounds
- Sodium cyclopentadienide
- Sodium methylcyclopentadienide
- Sodium tert-butylcyclopentadienide
Comparison: Sodium isopropylcyclopentadienide is unique due to the presence of the isopropyl group, which can influence the steric and electronic properties of the resulting metal complexes. This can lead to differences in reactivity and selectivity compared to other cyclopentadienide derivatives .
Properties
IUPAC Name |
sodium;5-propan-2-ylcyclopenta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSOVJPHUTFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583819 | |
Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65090-77-9 | |
Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium isopropylcyclopentadienide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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